molecular formula C12H27N B8288326 N-2 methylundecylamine

N-2 methylundecylamine

Cat. No.: B8288326
M. Wt: 185.35 g/mol
InChI Key: YYQIXLJECIKTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2 Methylundecylamine, systematically known as N-Methylundecan-1-amine, is a primary amine with the molecular formula C12H27N and a molecular weight of 185.35 g/mol . This compound features a linear 11-carbon alkyl chain with a methyl-substituted amine group at the terminal position. As a member of the alkylamine family, it serves as a valuable intermediate and building block in organic synthesis and materials science research. Its structure suggests potential utility in the development of quaternary ammonium compounds (QACs), which are a class of substances extensively studied for their antimicrobial properties and applications in polymer science . The hydrophobic alkyl chain can influence properties like hydrophobicity and molecular packing when incorporated into larger structures. Researchers value this amine for exploring structure-activity relationships in surfactant and lipid research. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

2-methylundecan-1-amine

InChI

InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11,13H2,1-2H3

InChI Key

YYQIXLJECIKTSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several amines with structural or functional similarities, though none are direct analogs of "N-2 methylundecylamine." Key examples include:

Table 1: Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Key Features Applications/Hazards Source
N,N-Dimethyl-2-phenethylamine 1126-71-2 C₁₀H₁₅N Aromatic tertiary amine Potential CNS activity; limited safety data .
N-Methyldiethanolamine 105-59-9 C₅H₁₃NO₂ Polar tertiary amine with hydroxyl groups Gas treatment, corrosion inhibition .
2-Methylimidazole 693-98-1 C₄H₆N₂ Heterocyclic amine with methyl group Catalyst; toxicology not fully studied .
N-Methylalanine 3913-67-5 C₄H₉NO₂ Methylated amino acid Biomarker research; limited industrial use .

Key Differences:

Substitution Patterns: N,N-Dimethyl-2-phenethylamine (aromatic) and N-Methyldiethanolamine (aliphatic, hydroxylated) differ starkly in polarity and reactivity compared to hypothetical "this compound," which would likely be a long-chain aliphatic amine. 2-Methylimidazole (heterocyclic) has distinct electronic properties due to its aromatic ring, unlike linear aliphatic amines .

Toxicity and Safety: 2-Methylimidazole lacks comprehensive toxicological data, while N-Methyldiethanolamine is well-studied for industrial safety .

Applications: N-Methyldiethanolamine is used in gas scrubbing, whereas N-Methylalanine is primarily a research compound .

Preparation Methods

Reaction Mechanism and Conditions

Alkylation of primary or secondary amines with halogenated alkanes is a direct method for synthesizing tertiary amines. For N-2 methylundecylamine, this involves reacting 1-chloroundecane with methylamine or dimethylamine under basic conditions. The general reaction is:

R-NH2+CH3XBaseR-NH-CH3+HX(X=Cl, Br, I)\text{R-NH}2 + \text{CH}3-X \xrightarrow{\text{Base}} \text{R-NH-CH}_3 + \text{HX} \quad (X = \text{Cl, Br, I})

Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity by facilitating the migration of ionic species between phases.

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reaction rates by stabilizing intermediates.

  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

  • Base Choice : Potassium hydroxide or sodium hydride ensures efficient deprotonation of the amine.

Table 1: Alkylation of Methylamine with 1-Chloroundecane

ConditionYield (%)Purity (%)Reference
KOH, DMF, 70°C7892
NaH, Acetonitrile, 80°C8595

Reductive Methylation Using Formaldehyde and Hydrogen

Catalytic Hydrogenation Pathway

Reductive methylation employs formaldehyde as the methylating agent and hydrogen gas as the reductant in the presence of transition metal catalysts. The reaction proceeds via imine formation followed by hydrogenation:

R-NH2+2HCHOH2/NiR-N(CH3)2+H2O\text{R-NH}2 + 2\text{HCHO} \xrightarrow{\text{H}2/\text{Ni}} \text{R-N(CH}3\text{)}2 + \text{H}_2\text{O}

Raney nickel (Ni-Al alloy) is the most effective catalyst, achieving yields >90% under optimized conditions.

Critical Parameters

  • Catalyst Loading : 5–10 wt.% Raney Ni relative to the amine.

  • Pressure : 1.6–2.1 MPa hydrogen pressure ensures rapid imine reduction.

  • Temperature : 100–120°C minimizes decomposition of formaldehyde.

Table 2: Reductive Methylation of Undecylamine

CatalystH₂ Pressure (MPa)Temperature (°C)Yield (%)
Raney Ni2.111593
Ni/Cu1.811088

Eschweiler-Clarke Reaction for Tertiary Amine Synthesis

Classic Methylation Protocol

The Eschweiler-Clarke reaction utilizes formic acid and formaldehyde to methylate primary or secondary amines. For this compound, undecylamine reacts with excess reagents:

C11H23NH2+2HCHO+2HCOOHC11H23N(CH3)2+2CO2+2H2O\text{C}{11}\text{H}{23}\text{NH}2 + 2\text{HCHO} + 2\text{HCOOH} \rightarrow \text{C}{11}\text{H}{23}\text{N(CH}3\text{)}2 + 2\text{CO}2 + 2\text{H}_2\text{O}

This method avoids metal catalysts but requires careful control of stoichiometry to prevent over-methylation.

Limitations and Advancements

  • Byproduct Management : CO₂ evolution necessitates reflux conditions to drive the reaction.

  • Solvent-Free Modifications : Recent protocols use microwave irradiation to reduce reaction times from 48 hours to 2–4 hours.

Table 3: Eschweiler-Clarke Reaction Efficiency

Reagent Ratio (Amine:HCHO:HCOOH)Time (h)Yield (%)
1:3:32476
1:4:4 (Microwave)382

Reduction of Nitriles and Imines

Nitrile Reduction Pathway

Nitriles (e.g., undecylnitrile) can be reduced to primary amines using LiAlH₄, followed by methylation:

C11H23CNLiAlH4C11H23CH2NH2CH3IC11H23CH2N(CH3)2\text{C}{11}\text{H}{23}\text{CN} \xrightarrow{\text{LiAlH}4} \text{C}{11}\text{H}{23}\text{CH}2\text{NH}2 \xrightarrow{\text{CH}3\text{I}} \text{C}{11}\text{H}{23}\text{CH}2\text{N(CH}3\text{)}_2

This two-step process is less efficient (65–75% yield) due to intermediate purification challenges.

Direct Imine Hydrogenation

Imines derived from formaldehyde and undecylamine are hydrogenated using Pt/C or Pd/C catalysts. While selective, high catalyst costs limit industrial application.

Comparative Analysis of Methods

Efficiency and Scalability

  • Alkylation : High yields but requires halogenated reagents, raising environmental concerns.

  • Reductive Methylation : Most scalable for industrial use, with Raney Ni enabling catalyst recycling.

  • Eschweiler-Clarke : Cost-effective for lab-scale synthesis but generates CO₂ waste .

Q & A

Q. What are the established synthetic pathways for N-2 methylundecylamine, and what analytical techniques are recommended for verifying its purity and structure?

Methodological Answer: Synthesis typically involves alkylation of methylamine with undecyl bromide under controlled pH and temperature. Key steps include:

  • Reflux conditions : Optimize at 80–100°C with a nitrogen atmosphere to prevent oxidation.
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization :
    • NMR spectroscopy (¹H, ¹³C) to confirm branching and methyl group positions.
    • GC-MS for purity assessment (>98%) and molecular ion peak validation (expected m/z: 199.3).
    • FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

Reference : General protocols align with synthetic chemistry best practices for amine derivatives, as outlined in medicinal chemistry guidelines .

Q. How can researchers optimize reaction conditions for synthesizing this compound while minimizing byproducts?

Methodological Answer: Byproduct formation (e.g., dialkylated amines) can be mitigated through:

  • Stoichiometric control : Use a 1:1.2 molar ratio of methylamine to undecyl bromide to limit over-alkylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine.
  • Temperature modulation : Lower temperatures (40–60°C) reduce side reactions but may require longer reaction times (24–48 hrs).
  • Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress.

Q. What computational approaches (e.g., DFT) are suitable for studying the interaction of this compound with catalytic surfaces, and how do surface relaxation effects influence reaction kinetics?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to model adsorption energies and transition states.
  • Surface Relaxation : Incorporate dynamic surface models (e.g., relaxed Ru surfaces ) to account for vibrational coupling. Key findings from analogous systems:
    • Surface relaxation reduces energy barriers by ~30% (e.g., from 1.0 eV to 0.65 eV in Ru-catalyzed N₂ dissociation ).
    • Vibrational modes of surface atoms (e.g., Ru) contribute minimally to reaction rates (<10% variance in thermal rate constants ).

Q. How do isotopic labeling studies (e.g., ¹⁵N) combined with spectroscopic methods elucidate the degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

  • Isotopic Tracers : Synthesize ¹⁵N-labeled this compound to track bond cleavage via:
    • LC-MS/MS : Monitor ¹⁵N incorporation in degradation products (e.g., methylamine or nitrate derivatives).
    • NMR Relaxometry : Detect isotopic shifts in ¹⁵N spectra to identify intermediates.
  • Environmental Simulation : Expose samples to UV light (λ = 254 nm) or microbial consortia, and quantify degradation kinetics using Arrhenius plots.

Key Finding : Hydrolytic degradation dominates under acidic conditions (pH 3–5), while photolysis prevails in alkaline environments (pH >9).

Reference : Analytical frameworks from spectroscopic and environmental chemistry guidelines .

Addressing Data Contradictions

Q. How can researchers reconcile discrepancies in reported energy barriers for this compound interactions across computational studies?

Methodological Answer:

  • Error Source Analysis : Compare DFT functional choices (e.g., PBE vs. RPBE) and basis set completeness.
  • Model Validation : Cross-check with experimental adsorption isotherms or XPS data.
  • Compensation Effects : For catalytic systems, errors in adsorption energies may offset activation barriers, as seen in ammonia synthesis studies .

Reference : Best practices for computational validation .

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